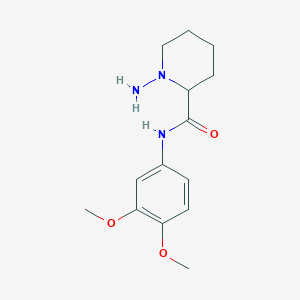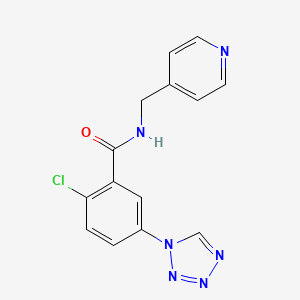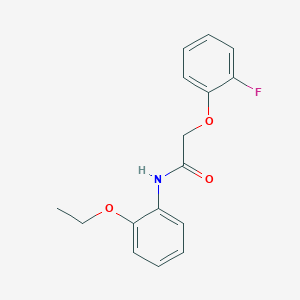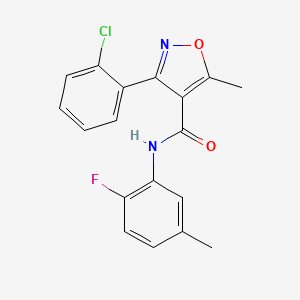
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in the field of neuroscience, particularly in the treatment of depression, anxiety, and addiction.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and addiction. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine also acts as a dopamine transporter blocker, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to increase extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, there are also some limitations to the use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in lab experiments. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. Additionally, 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to have some side effects, including sedation and hypotension.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of more selective and potent compounds that target the 5-HT1A receptor. Another area of interest is the study of the long-term effects of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine on brain function and behavior. Additionally, the safety and efficacy of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in clinical trials should be further investigated. Finally, the potential use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in combination with other drugs, such as SSRIs, should be explored.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 3-phenylpropanol in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction, to yield 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine as the final product. The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is relatively straightforward, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in preclinical studies. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been studied as a potential treatment for cocaine addiction, alcohol dependence, and opioid withdrawal. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWRKFUAXNQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-(3-phenylpropyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)
![2-(benzyl{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5141631.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)


![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5141650.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)

![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)

![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)